

A Comparative Guide to Lonodelestat and Alvelestat (AZD9668) for Neutrophil Elastase Inhibition

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Compound of Interest

Compound Name: *Lonodelestat*

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This guide provides a detailed comparison of the efficacy and safety of two investigational neutrophil elastase inhibitors: **Lonodelestat** (formerly POL6014) and alvelestat (AZD9668). Both agents target human neutrophil elastase (hNE), a key protease implicated in the inflammatory cascade and tissue damage in various pulmonary diseases. This document summarizes key clinical trial data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Both **Lonodelestat** and alvelestat are potent and selective inhibitors of human neutrophil elastase (hNE).[1][2] hNE is a serine protease released by activated neutrophils during inflammation. In chronic inflammatory lung diseases such as cystic fibrosis (CF) and alpha-1 antitrypsin deficiency (AATD), excessive hNE activity leads to the degradation of lung matrix proteins like elastin, contributing to progressive lung damage and a decline in respiratory function.[3][4] By inhibiting hNE, these drugs aim to reduce inflammation, mitigate tissue destruction, and potentially slow disease progression.

At a Glance: Lonodelestat vs. Alvelestat

Feature	Lonodelestat (POL6014)	Alvelestat (AZD9668)
Primary Indication(s)	Cystic Fibrosis (CF), other neutrophilic lung diseases[1][5]	Alpha-1 Antitrypsin Deficiency (AATD), Chronic Obstructive Pulmonary Disease (COPD)[6][7]
Administration	Inhaled via nebulizer[5]	Oral[6]
Development Phase	Phase 1b/2a completed in CF[8]	Phase 2 completed in AATD[6]
Key Characteristics	Peptide inhibitor[5]	Reversible, non-reactive inhibitor derived from a pyridone lead compound[9]

Efficacy Data

Lonodelestat: Clinical Trial Highlights

A Phase 1b multiple ascending dose study evaluated **Lonodelestat** in 32 adult patients with cystic fibrosis.[5] The study assessed various dosing regimens.[5]

Table 1: Summary of **Lonodelestat** Phase 1b Efficacy Data in Cystic Fibrosis[5]

Dosage Cohort	Duration	Key Efficacy Finding
80 mg once daily (QD)	15 days	Transient, near-complete inhibition of sputum elastase activity after inhalation.
80 mg twice daily (BID)	15 days	Transient, near-complete inhibition of sputum elastase activity after inhalation.
160 mg once daily (QD)	15 days	Transient, near-complete inhibition of sputum elastase activity after inhalation.
40 mg once daily (QD)	28 days	In some patients, a constant level of near-complete inhibition gradually developed over the 28 days.

Alvelestat: Clinical Trial Highlights

Alvelestat has been evaluated in Phase 2 trials for Alpha-1 Antitrypsin Deficiency (AATD). The ASTRAEUS and ATALANTa studies provide key efficacy data.

Table 2: Summary of Alvelestat Phase 2 (ASTRAEUS Trial) Efficacy Data in AATD (12 weeks) [\[10\]](#)[\[11\]](#)

Dosage	Change in Blood Neutrophil Elastase Activity	Change in Aα-val360	Change in Plasma Desmosine
120 mg BID	-83.5% from baseline (p=0.023)	Not statistically significant	Not statistically significant
240 mg BID	-93.3% from baseline (p<0.001)	-22.7% from baseline (p=0.004)	-13.2% from baseline (p=0.045)
Placebo	No significant change	No significant change	No significant change

Table 3: Summary of Alvelestat Phase 2 (ATALANTa Trial) Efficacy Data in AATD (12 weeks, 120 mg BID)[12][13]

Biomarker	Change from Baseline in Alvelestat Group	p-value vs. Placebo
Blood Neutrophil Elastase Activity	-58.3% (-18.9 ng/ml)	p=0.0059
Aα-val360	-13.4% (-1.7 nM)	p=0.23
SGRQ-Activity Score (in patients not on augmentation)	-7.5	p=0.0106

Safety and Tolerability

Lonodelestat: In the Phase 1b trial in CF patients, **Lonodelestat** was reported to be well-tolerated across all doses and treatment durations.[5][14] No serious adverse events (SAEs) or Grade 3 or higher adverse events were reported.[5]

Alvelestat: In the ASTRAEUS and ATALANTa trials, alvelestat was generally well-tolerated.[6] The most common adverse event was headache, which was sometimes managed by dose escalation.[1][6] In the ASTRAEUS trial, three treatment-related serious adverse events of headache were reported in the alvelestat arms.[1] Other reported adverse events leading to discontinuation in one instance each were liver function abnormalities and prolonged QTc, both of which resolved upon stopping the drug.[1]

Experimental Protocols

Measurement of Sputum Neutrophil Elastase Activity (Lonodelestat Trials)

While the specific proprietary assay details are not fully disclosed, the measurement of hNE activity in sputum generally involves the following steps:

- **Sputum Collection and Processing:** Sputum is collected from patients and processed to separate the soluble phase (sol) from cellular debris.

- **Enzyme Activity Assay:** A fluorogenic substrate specific for neutrophil elastase is added to the sputum sol.
- **Kinetic Measurement:** The rate of cleavage of the substrate by active hNE is measured over time using a fluorometer. The increase in fluorescence is proportional to the elastase activity.
- **Quantification:** The activity is quantified by comparing the rate of fluorescence change to a standard curve generated with known concentrations of purified hNE.

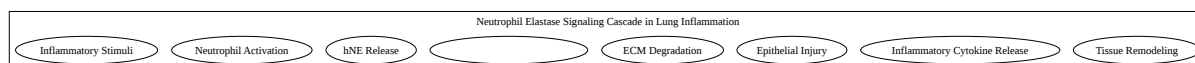
Measurement of Blood Biomarkers (Alvelestat Trials)

Blood Neutrophil Elastase Activity: This is often measured *ex vivo* by stimulating whole blood with an agent like zymosan to induce neutrophil degranulation and release of elastase. The subsequent measurement of elastase activity is similar to the sputum assay described above.

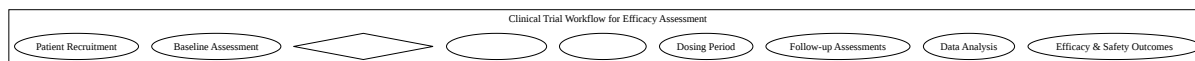
Plasma Desmosine and α -val360: These are biomarkers of elastin degradation and direct NE activity, respectively. Their measurement typically involves:

- **Sample Preparation:** Plasma samples are collected and may undergo hydrolysis to release desmosine from elastin fragments.
- **Chromatographic Separation:** The prepared samples are injected into a liquid chromatography system to separate the analytes of interest from other plasma components.
- **Mass Spectrometry Detection:** The separated analytes are then introduced into a tandem mass spectrometer (LC-MS/MS) for sensitive and specific quantification.^{[15][16]} Isotope-labeled internal standards are used to ensure accuracy.^[15]

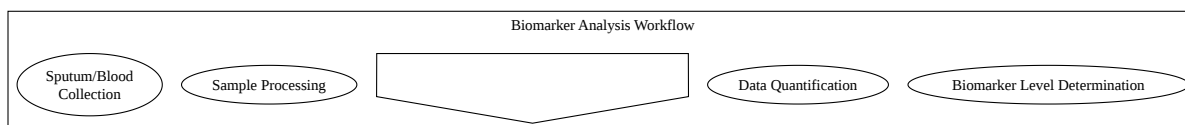
Signaling Pathways and Experimental Workflows



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Conclusion

Lonodelestat and alvelestat represent two distinct approaches to inhibiting neutrophil elastase. **Lonodelestat**, an inhaled peptide, has shown promising, near-complete inhibition of its target in the sputum of CF patients. Alvelestat, an oral small molecule, has demonstrated significant systemic biomarker suppression in individuals with AATD. The different routes of administration and target patient populations reflect tailored strategies for diseases with different pathophysiological manifestations. Further clinical development, including potential head-to-head trials, will be necessary to fully elucidate the comparative efficacy and safety of these two agents and their respective places in therapy for neutrophilic lung diseases.

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